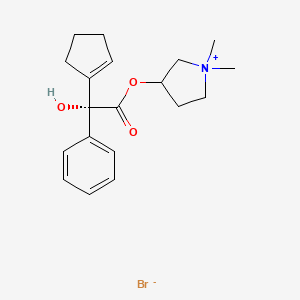
Dehydro glycopyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydro glycopyrrole is a synthetic compound that belongs to the class of quaternary ammonium compounds It is structurally related to glycopyrrolate, a well-known anticholinergic agent this compound is characterized by its unique chemical structure, which includes a pyrrolidinium ring and a dehydro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydro glycopyrrole typically involves the reaction of glycopyrrolate with specific reagents under controlled conditions. One common method involves the use of a dehydrogenation agent to remove hydrogen atoms from glycopyrrolate, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the dehydrogenation process.
Chemical Reactions Analysis
Types of Reactions: Dehydro glycopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Dehydro glycopyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: this compound is investigated for its potential therapeutic applications, such as its use as an anticholinergic agent in the treatment of various medical conditions.
Industry: The compound is utilized in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Dehydro glycopyrrole exerts its effects by interacting with muscarinic receptors in the body. These receptors are part of the parasympathetic nervous system and are involved in various physiological processes. By binding to these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter, leading to a reduction in smooth muscle contractions and secretions. This mechanism is similar to that of glycopyrrolate, but the presence of the dehydro moiety may confer unique properties and effects.
Comparison with Similar Compounds
Dehydro glycopyrrole is structurally and functionally related to several other compounds, including:
Glycopyrrolate: A widely used anticholinergic agent with similar receptor binding properties.
Atropine: Another anticholinergic agent with a different chemical structure but similar pharmacological effects.
Scopolamine: An anticholinergic compound used for its effects on the central nervous system.
Uniqueness: this compound stands out due to its dehydro moiety, which may enhance its stability and binding affinity to muscarinic receptors. This unique structural feature could potentially lead to improved therapeutic efficacy and reduced side effects compared to other anticholinergic agents.
Properties
Molecular Formula |
C19H26BrNO3 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) (2S)-2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1 |
InChI Key |
HLKFQJFWZXEVMJ-PZBUXUTESA-M |
Isomeric SMILES |
C[N+]1(CCC(C1)OC(=O)[C@](C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















